CalFluor 580 Azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

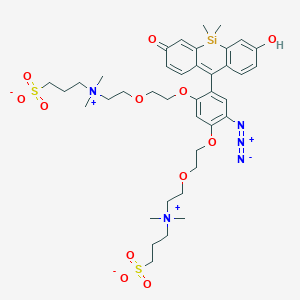

C39H55N5O12S2Si |

|---|---|

Molecular Weight |

878.1 g/mol |

IUPAC Name |

3-[2-[2-[4-azido-5-[2-[2-[dimethyl(3-sulfonatopropyl)azaniumyl]ethoxy]ethoxy]-2-(7-hydroxy-5,5-dimethyl-3-oxobenzo[b][1]benzosilin-10-yl)phenoxy]ethoxy]ethyl-dimethylazaniumyl]propane-1-sulfonate |

InChI |

InChI=1S/C39H55N5O12S2Si/c1-43(2,13-7-23-57(47,48)49)15-17-53-19-21-55-35-28-36(56-22-20-54-18-16-44(3,4)14-8-24-58(50,51)52)34(41-42-40)27-33(35)39-31-11-9-29(45)25-37(31)59(5,6)38-26-30(46)10-12-32(38)39/h9-12,25-28H,7-8,13-24H2,1-6H3,(H-2,45,46,47,48,49,50,51,52) |

InChI Key |

LIXHLIRZWOKDFN-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(CCCS(=O)(=O)[O-])CCOCCOC1=CC(=C(C=C1C2=C3C=CC(=O)C=C3[Si](C4=C2C=CC(=C4)O)(C)C)N=[N+]=[N-])OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to CalFluor 580 Azide: Mechanism and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

CalFluor 580 Azide is a fluorogenic probe that has emerged as a powerful tool for the specific and sensitive detection of alkyne-labeled biomolecules in complex biological systems. Its unique "turn-on" fluorescent property upon reaction significantly reduces background signal, enabling robust no-wash imaging protocols. This guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols, and key quantitative data to facilitate its effective implementation in research and development.

Core Mechanism of Action: A Fluorogenic Click Reaction

The central mechanism of this compound's action is its participation in a bioorthogonal "click chemistry" reaction, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). In its native azide form, the fluorophore is held in a non-fluorescent or "dark" state. This quenching is achieved through an intramolecular process known as photoinduced electron transfer (PeT).[1][2][3]

Upon reaction with an alkyne-tagged target molecule, the azide moiety is converted into a stable triazole ring. This chemical transformation disrupts the PeT process, leading to a significant increase in fluorescence quantum yield and a "turn-on" of a bright fluorescent signal.[1][3] This fluorogenic response is the key to its utility, as it allows for the specific visualization of labeled molecules without the need for washing away unreacted probe, a common source of background in traditional fluorescence labeling.

The reaction is highly specific and biocompatible, allowing for the labeling of a wide range of biomolecules, including glycans, proteins, DNA, and RNA, within living cells and organisms.

Quantitative Data

The photophysical properties of this compound and its corresponding triazole product are summarized in the table below. The dramatic increase in quantum yield upon triazole formation highlights the probe's excellent fluorogenic performance.

| Property | This compound (Pre-Click) | CalFluor 580 Triazole (Post-Click) |

| Excitation Maximum (λex) | ~588 nm | ~591 nm |

| Emission Maximum (λem) | ~611 nm | ~609 nm |

| Quantum Yield (Φ) | 0.0025 | 0.473 |

| Appearance | Dark red amorphous solid | - |

| Solubility | Water, DMSO | - |

Experimental Protocols

The following is a generalized protocol for the labeling of alkyne-modified biomolecules in cultured mammalian cells using this compound and a copper-catalyzed click reaction. Optimization may be required for specific cell types and experimental conditions.

Materials

-

Alkyne-modified metabolic precursor (e.g., an alkyne-tagged amino acid, nucleoside, or sugar)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Copper(I)-stabilizing ligand (e.g., THPTA or BTTAA)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture medium

-

Fluorescence microscope

Procedure

Step 1: Metabolic Labeling

-

Culture cells to the desired confluency.

-

Incubate the cells with the alkyne-modified metabolic precursor in an appropriate cell culture medium. The concentration and incubation time will depend on the specific precursor and cell type.

Step 2: Fixation and Permeabilization (for intracellular targets)

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

Step 3: Click Reaction

-

Prepare a fresh "click" reaction cocktail. For a 1 mL final volume, the components are typically added in the following order to prevent precipitation of copper:

-

PBS (to volume)

-

This compound (final concentration of 1-10 µM)

-

Copper(I)-stabilizing ligand (e.g., 100 µM THPTA)

-

Copper(II) sulfate (final concentration of 50 µM)

-

Sodium Ascorbate (freshly prepared, final concentration of 1 mM)

-

-

Remove the PBS from the cells and add the click reaction cocktail.

-

Incubate for 30-60 minutes at room temperature, protected from light.

Step 4: Imaging

-

For "no-wash" imaging, cells can be directly imaged in the reaction cocktail.

-

Alternatively, for reduced background, remove the reaction cocktail and wash the cells three times with PBS.

-

Image the cells using a fluorescence microscope with appropriate filter sets for CalFluor 580 (Excitation: ~590 nm, Emission: ~610 nm).

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of this compound activation via Click Chemistry.

Experimental Workflow Diagram

Caption: General experimental workflow for biomolecule labeling with this compound.

References

CalFluor 580 Azide: An In-depth Technical Guide for Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

Abstract

CalFluor 580 Azide is a fluorogenic dye that has emerged as a powerful tool for the specific labeling and visualization of biomolecules in complex biological systems. Its utility lies in its participation in bioorthogonal "click chemistry" reactions, where it remains virtually non-fluorescent until it reacts with an alkyne-modified target, leading to a significant increase in fluorescence. This "turn-on" characteristic minimizes background signal and eliminates the need for wash steps, making it ideal for sensitive detection in live cells, tissues, and in vivo models. This guide provides a comprehensive overview of this compound, including its core properties, detailed experimental protocols for its application in bioconjugation and cell labeling, and visual representations of the underlying chemical principles and workflows.

Core Properties of this compound

This compound is a xanthene-based dye designed for high sensitivity and specificity in bioorthogonal labeling. Its key feature is the presence of an azide group, which allows for its specific ligation to alkyne-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The fluorophore is engineered to be quenched in its azide form and experiences a substantial increase in fluorescence quantum yield upon formation of a stable triazole ring during the click reaction.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 878.1 g/mol | [1] |

| Appearance | Dark red amorphous solid | [1] |

| Solubility | Water, DMSO | [1] |

| Excitation Maximum (post-click) | 591 nm | [1] |

| Emission Maximum (post-click) | 609 nm | [1] |

| Quantum Yield (of triazole product) | 0.473 | |

| Fluorescence Enhancement (upon click reaction) | 189-fold | |

| Spectrally Similar Dyes | Alexa Fluor® 594, CF® 594, DyLight® 594, Texas Red |

The Principle of "Click Chemistry" with this compound

The fundamental principle behind the application of this compound is the bioorthogonal click chemistry reaction. This refers to a set of chemical reactions that are rapid, selective, and high-yielding, and that can occur in complex biological environments without interfering with native biochemical processes.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common click reaction utilized with this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). In this reaction, a copper(I) catalyst facilitates the formation of a stable triazole linkage between the azide group of this compound and a terminal alkyne on a target biomolecule. The copper(I) is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A ligand, such as BTTAA or THPTA, is often included to stabilize the copper(I) ion and enhance reaction efficiency.

References

CalFluor 580 Azide: A Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

CalFluor 580 Azide is a fluorogenic dye azide belonging to the CalFluor series of probes developed for bioorthogonal chemistry. A key feature of this compound is its fluorogenic nature; it is virtually non-fluorescent until it undergoes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry," with an alkyne-containing molecule.[1][2][3] This "turn-on" fluorescence mechanism significantly reduces background noise, making it an invaluable tool for the specific and sensitive detection of a wide range of biomolecules, including glycans, DNA, RNA, and proteins, in complex biological systems such as living cells and tissues.[2][4]

This technical guide provides a comprehensive overview of the spectral properties and characteristics of this compound, along with a detailed protocol for its application in protein labeling.

Core Physical and Chemical Properties

This compound is a water-soluble, dark red amorphous solid with a molecular weight of 878.1 g/mol . For optimal stability, it should be stored at -20°C and protected from light.

| Property | Value | Reference |

| Molecular Weight | 878.1 g/mol | |

| Appearance | Dark red amorphous solid | |

| Solubility | Water, DMSO | |

| Storage Conditions | -20°C, Desiccate |

Spectral Properties

The defining characteristic of this compound is the dramatic change in its fluorescence properties upon reaction with an alkyne. The azide form is a highly quenched fluorophore, exhibiting minimal fluorescence. Following the click reaction, the resulting triazole product displays a significant increase in fluorescence intensity, with a reported enhancement of up to 189-fold.

The spectral properties of both the azide and its triazole adduct have been measured in pH 7.4 phosphate-buffered saline.

| Species | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) | Fluorescence Lifetime (τ) |

| This compound | 588 nm | 611 nm | 0.0025 | Not Reported | Not Reported |

| CalFluor 580 Triazole | 591 nm | 609 nm | 0.473 | Not Reported | Not Reported |

Mechanism of Fluorogenic Response

The fluorogenic nature of this compound is based on a process called photoinduced electron transfer (PeT). In the azide form, the azido group acts as an electron donor that quenches the fluorescence of the xanthene scaffold upon excitation. The copper-catalyzed click reaction with a terminal alkyne converts the azide into a triazole ring. This chemical transformation eliminates the PeT quenching pathway, thereby "turning on" the fluorescence of the dye.

Experimental Protocols: Labeling of Purified Proteins

This section provides a detailed methodology for the labeling of purified proteins containing an alkyne modification with this compound using a copper-catalyzed click reaction. This protocol is adapted from general click chemistry procedures for biomolecule labeling.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

-

Sodium ascorbate

-

DMSO (if this compound is not readily soluble in the reaction buffer)

-

Protein purification supplies (e.g., size exclusion chromatography columns or dialysis cassettes)

Procedure:

-

Preparation of Stock Solutions:

-

This compound: Prepare a 10 mM stock solution in DMSO or water.

-

Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.

-

Copper Ligand (THPTA or TBTA): Prepare a 100 mM stock solution in deionized water (for THPTA) or DMSO (for TBTA).

-

Sodium Ascorbate: Prepare a fresh 500 mM stock solution in deionized water immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein with the reaction buffer to the desired final concentration.

-

Add this compound to the reaction mixture. A 2- to 10-fold molar excess of the dye over the protein is a good starting point for optimization.

-

Add the copper ligand to the reaction mixture to a final concentration of 1-2 mM.

-

Add Copper(II) sulfate to a final concentration of 0.5-1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

-

-

Incubation:

-

Gently mix the reaction components and incubate at room temperature for 1-2 hours. The reaction can also be performed at 4°C overnight. Protect the reaction from light.

-

-

Purification:

-

Remove the unreacted this compound and other reaction components by purifying the labeled protein. This can be achieved using size exclusion chromatography, dialysis, or spin filtration, depending on the protein's properties and the downstream application.

-

Experimental Workflow:

Signaling Pathways and Logical Relationships

The application of this compound is not limited to simple protein labeling. It can be integrated into more complex experimental designs to study various biological pathways. For instance, metabolic labeling with an alkyne-modified precursor can be used to track the synthesis and localization of specific classes of biomolecules.

Metabolic Labeling and Detection Pathway:

Conclusion

This compound is a powerful fluorogenic probe for the specific and sensitive detection of alkyne-modified biomolecules. Its "turn-on" fluorescence upon click chemistry makes it an ideal reagent for a variety of applications in chemical biology, drug development, and molecular imaging, where low background and high contrast are critical. The provided protocols and diagrams serve as a guide for researchers to effectively utilize this compound in their experimental workflows. Further investigation is warranted to determine the molar extinction coefficient and fluorescence lifetime of both the azide and triazole forms to provide a more complete photophysical characterization of this versatile probe.

References

An In-depth Technical Guide to Fluorogenic Azide Probes for Bioimaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular biology and drug development, the ability to visualize and track specific biomolecules in their native environment is paramount. Fluorogenic azide probes have emerged as a powerful class of chemical tools that are revolutionizing bioimaging. These probes remain non-fluorescent or weakly fluorescent until they react with a specific target, leading to a significant "turn-on" of the fluorescent signal. This unique characteristic enables researchers to achieve high-contrast imaging with minimal background noise, even in complex biological systems, often eliminating the need for wash-out steps that are incompatible with live-cell or in vivo studies.[1][2][3]

This technical guide provides a comprehensive overview of fluorogenic azide probes, detailing their core mechanisms, key bioorthogonal reactions, and practical applications in bioimaging. It is designed to serve as a valuable resource for researchers and professionals seeking to leverage these innovative tools in their work.

Core Principles and Mechanisms of Action

The fluorescence of these probes is typically quenched in their azide form through various photophysical processes. Upon reaction of the azide group, this quenching mechanism is disrupted, leading to a dramatic increase in fluorescence quantum yield.[1][4] The most common quenching strategy is Photoinduced Electron Transfer (PeT) . In this mechanism, the azide moiety acts as an electron donor that quenches the excited state of the fluorophore. Conversion of the azide to a triazole through a bioorthogonal reaction lowers the energy of the highest occupied molecular orbital (HOMO) of this substituent, thereby inhibiting the PeT process and restoring fluorescence.

Other quenching mechanisms include intramolecular charge transfer (ICT) and Förster Resonance Energy Transfer (FRET). The choice of fluorophore and the specific design of the probe determine the operative quenching mechanism and the resulting photophysical properties.

Key Bioorthogonal Reactions for Probe Activation

The activation of fluorogenic azide probes relies on highly selective and biocompatible reactions known as bioorthogonal chemistry. These reactions proceed efficiently within living systems without interfering with native biochemical processes. The three primary bioorthogonal reactions utilized with fluorogenic azide probes are:

-

Staudinger Ligation: This reaction occurs between an azide and a triarylphosphine. Fluorogenic phosphine probes are designed such that the phosphine quenches the fluorescence of an attached fluorophore. Oxidation of the phosphine during the ligation relieves this quenching, resulting in a fluorescent product. While effective, the Staudinger ligation generally has slower kinetics compared to click chemistry reactions.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often referred to as "click chemistry," this reaction is a highly efficient and widely used cycloaddition between an azide and a terminal alkyne, catalyzed by copper(I) ions. The formation of the triazole ring upon reaction with an alkyne-tagged biomolecule unquenches the fluorophore. While CuAAC is very fast and efficient, the potential toxicity of the copper catalyst can be a concern for some live-cell applications, although the use of copper-chelating ligands can mitigate this issue.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a copper catalyst, SPAAC utilizes a strained cyclooctyne that reacts rapidly with an azide. This catalyst-free "click" reaction is highly biocompatible and has become a preferred method for live-cell and in vivo imaging. The bulky nature of the cyclooctyne is a consideration in the design of SPAAC-based experiments.

Data Presentation: Photophysical Properties of Fluorogenic Azide Probes

The selection of a fluorogenic azide probe is dictated by the specific experimental requirements, including the desired excitation and emission wavelengths, the expected fluorescence enhancement, and the quantum yield of the "turned-on" state. The following tables summarize the key photophysical properties of representative fluorogenic azide probes from different fluorophore classes.

Table 1: Coumarin-Based Fluorogenic Probes

| Probe Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Azide) | Quantum Yield (Triazole) | Fold Enhancement | Reference |

| 3-Azido-7-hydroxycoumarin | ~360 | ~450 | Low | Moderate | ~10-20 | |

| Coumarin-phosphine dye (for Staudinger Ligation) | ~380 | ~460 | <0.01 | ~0.6 | >60 |

Table 2: Fluorescein-Based Fluorogenic Probes (CalFluors)

| Probe Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Azide) | Quantum Yield (Triazole) | Fold Enhancement | Reference |

| CalFluor 488 | 498 | 520 | 0.00306 | 0.0747 | 243 | |

| CalFluor 580 | 588 | 611 | 0.00250 | 0.473 | 189 | |

| Azidofluorescein 1 | 495 | 515 | 0.024 | 0.72 | 30 |

Table 3: Rhodamine and Silicon-Rhodamine-Based Fluorogenic Probes

| Probe Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Azide) | Quantum Yield (Triazole) | Fold Enhancement | Reference |

| CalFluor 555 | 557 | 577 | 0.0174 | 0.604 | 35 | |

| CalFluor 647 | 655 | 678 | 0.0056 | 0.25 | 45 | |

| Azido-Si-rhodamine 19 | ~650 | ~670 | Low | High | 48 |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of fluorogenic azide probes. Below are representative protocols for metabolic labeling and subsequent bioorthogonal reactions for cellular imaging.

Protocol 1: Metabolic Labeling of Cell-Surface Glycans with Azido Sugars

This protocol describes the incorporation of an azido sugar into the glycans of cultured mammalian cells.

Materials:

-

Adherent mammalian cells (e.g., HeLa, CHO)

-

Complete cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) or Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy) and allow them to adhere and grow to the desired confluency.

-

Preparation of Azido Sugar Stock Solution: Prepare a 10 mM stock solution of the peracetylated azido sugar in sterile DMSO.

-

Metabolic Labeling: Add the azido sugar stock solution to the cell culture medium to a final concentration of 25-50 µM.

-

Incubation: Incubate the cells for 1-3 days under their normal growth conditions (e.g., 37°C, 5% CO2). The optimal incubation time should be determined empirically for each cell line and experimental goal.

-

Washing: After incubation, gently aspirate the medium and wash the cells twice with warm PBS to remove unincorporated azido sugar before proceeding to the bioorthogonal ligation step.

Protocol 2: Live-Cell Imaging using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for labeling azide-modified cells with an alkyne-containing fluorogenic probe.

Materials:

-

Metabolically labeled cells (from Protocol 1)

-

Alkyne-functionalized fluorogenic probe

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Sodium ascorbate

-

Cell culture medium or PBS

Procedure:

-

Prepare Labeling Cocktail: Prepare a fresh labeling cocktail immediately before use. For a final volume of 1 mL, add the following to cell culture medium or PBS at 4°C:

-

Fluorogenic alkyne probe (final concentration 10-50 µM)

-

CuSO4 (final concentration 50-100 µM)

-

THPTA or BTTAA (final concentration 250-500 µM; typically a 5-fold excess relative to CuSO4)

-

Sodium ascorbate (final concentration 2.5-5 mM, freshly prepared)

-

-

Labeling Reaction: Aspirate the wash buffer from the metabolically labeled cells and add the labeling cocktail.

-

Incubation: Incubate the cells for 5-30 minutes at room temperature or 37°C, protected from light. The optimal incubation time will depend on the probe and cell type.

-

Imaging: For no-wash imaging, the cells can be imaged directly. For experiments where background reduction is desired, the cells can be washed twice with PBS before imaging.

Protocol 3: Live-Cell Imaging using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free labeling of azide-modified cells.

Materials:

-

Metabolically labeled cells (from Protocol 1)

-

Cyclooctyne-functionalized fluorogenic probe (e.g., DBCO, BCN, or DIFO derivative)

-

Cell culture medium or PBS

Procedure:

-

Prepare Labeling Solution: Dilute the cyclooctyne-fluorophore in pre-warmed complete culture medium to a final concentration of 10-50 µM.

-

Labeling Reaction: Aspirate the wash buffer from the metabolically labeled cells and add the labeling solution.

-

Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light. Reaction times can vary depending on the specific cyclooctyne and its concentration.

-

Imaging: The cells can be imaged directly without washing. If desired, a wash step with PBS can be included to remove any unbound probe.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: General experimental workflow for bioimaging using fluorogenic azide probes.

Caption: Mechanism of fluorescence turn-on via Photoinduced Electron Transfer (PeT).

References

CalFluor 580 Azide: A Technical Guide to Solubility, Stability, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the solubility and stability of CalFluor 580 Azide, a fluorogenic probe essential for the sensitive detection of alkyne-tagged biomolecules. Detailed experimental protocols and key technical data are presented to facilitate its effective use in research and development.

Core Properties of this compound

This compound is a fluorescent probe that is activated through a copper-catalyzed or metal-free click reaction with alkynes. A significant advantage of CalFluor probes is their fluorogenic nature; they are non-fluorescent until they react with an alkyne, which enables sensitive biomolecule detection in no-wash conditions. This is particularly beneficial for imaging in the intracellular environment, tissues of living organisms, or in vivo, as it minimizes background signal from unreacted probes.

| Property | Data | Source |

| Molecular Weight | 878.1 g/mol | [1] |

| Appearance | Dark red amorphous solid | [1] |

| Purity | >90% (HPLC) | [1] |

| Excitation Maximum | 591 nm | [1] |

| Emission Maximum | 609 nm | [1] |

| Spectrally Similar Dyes | Alexa Fluor® 594, CF® 594, DyLight® 594, Texas Red |

Solubility Data

| Solvent | Solubility |

| Water | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Stability and Storage

Proper storage and handling are crucial to maintain the integrity and performance of this compound.

| Condition | Recommendation |

| Long-Term Storage (Solid) | Store at -20°C. Desiccate to protect from moisture. |

| Shipping | Shipped at ambient temperature, suggesting short-term stability. |

| Stock Solutions | While specific stability data for solutions is unavailable, it is best practice to prepare fresh solutions for each experiment or to aliquot stock solutions and store them at -20°C for short periods. Avoid repeated freeze-thaw cycles. |

| Light Sensitivity | As with most fluorescent dyes, it is advisable to protect both solid material and solutions from light to prevent photobleaching. |

Experimental Protocols

The primary application of this compound is the detection of alkyne-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Workflow for Biomolecule Labeling

The general workflow involves two main steps: the metabolic incorporation of an alkyne-containing building block into a biomolecule of interest (e.g., proteins, DNA, RNA, or glycans), followed by the chemoselective ligation with this compound.

Detailed Protocol for In Vitro Labeling

This protocol is adapted from published research and provides a starting point for the fluorescent labeling of alkyne-containing biomolecules in a fixed and permeabilized cell context. Optimization may be required for different cell types, biomolecules, or experimental setups.

Reagents:

-

This compound

-

Copper(II) Sulfate (CuSO4)

-

Copper-binding ligand (e.g., BTTAA - Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)

-

Sodium Ascorbate (freshly prepared)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Stock Solutions:

-

This compound: Prepare a 1 mM stock solution in anhydrous DMSO.

-

Copper(II) Sulfate (CuSO4): Prepare a 50 mM stock solution in deionized water.

-

BTTAA Ligand: Prepare a 100 mM stock solution in DMSO.

-

Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use.

Labeling Reaction Mixture (Final Concentrations):

-

This compound: 2 µM

-

Copper(II) Sulfate (CuSO4): 50 µM

-

BTTAA Ligand: 100 µM

-

Sodium Ascorbate: 5 mM

Procedure:

-

To your sample containing the alkyne-modified biomolecule in PBS, add the components of the labeling reaction mixture in the following order, vortexing gently after each addition: a. BTTAA ligand b. Copper(II) Sulfate c. This compound

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light.

-

Due to the fluorogenic nature of this compound, a "no-wash" imaging approach can often be used. However, if background fluorescence is a concern, wash the sample with PBS.

-

Proceed with fluorescence imaging using appropriate filter sets for a dye with excitation/emission maxima of 591/609 nm.

Signaling Pathway Context

This compound itself is not directly involved in signaling pathways. Instead, it serves as a reporter molecule to visualize biological processes that have been metabolically tagged with an alkyne. For example, it can be used to track the synthesis of new proteins, DNA, or glycans, providing spatial and temporal information about these cellular activities.

References

An In-Depth Technical Guide to Click Chemistry with CalFluor 580 Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction to CalFluor 580 Azide and Fluorogenic Click Chemistry

This compound is a state-of-the-art fluorogenic probe designed for the specific labeling of alkyne-modified biomolecules via click chemistry. Developed by the Bertozzi group, CalFluor probes represent a significant advancement in fluorescence imaging, offering a solution to the common problem of high background signals from unreacted fluorescent reporters.[1][2][3] The core principle behind this compound's utility is its fluorogenic nature; the azide form of the dye is essentially non-fluorescent until it undergoes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne-containing molecule.[1][2] This reaction forms a stable, highly fluorescent triazole product, leading to a dramatic increase in the fluorescence signal, by as much as 189-fold. This "turn-on" mechanism allows for the sensitive detection of labeled biomolecules under "no-wash" conditions, making it an invaluable tool for imaging in complex biological environments such as the intracellular space, tissues, and even living organisms.

The compact size of the azide and alkyne reactive handles allows for their incorporation into a wide array of biomolecules—including glycans, proteins, DNA, and RNA—with minimal perturbation to their natural biological functions. This technical guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use, and visualizations of the underlying chemical and biological workflows.

Core Principles of this compound in Click Chemistry

The activation of this compound is based on the principle of photoinduced electron transfer (PeT). In its native azide form, the fluorescence of the fluorophore is quenched by a pendent aryl ring system. Upon reaction with an alkyne via CuAAC, the formation of the triazole ring alters the electronic properties of the quencher, disrupting the PeT process and thereby "switching on" the fluorescence of the dye.

This highly efficient and specific reaction is bioorthogonal, meaning it does not interfere with native biochemical processes. The CuAAC reaction is typically catalyzed by copper(I), which can be generated in situ from a copper(II) source like copper(II) sulfate (CuSO₄) with the addition of a reducing agent such as sodium ascorbate. The use of a stabilizing ligand, for instance, a water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), enhances the reaction's efficiency and biocompatibility, particularly in living systems.

Data Presentation: Properties of this compound

The following tables summarize the key quantitative data for this compound and its corresponding triazole product.

| Chemical and Physical Properties | |

| Molecular Formula | C₃₉H₅₅N₅O₁₂S₂Si |

| Molecular Weight | 878.1 g/mol |

| Appearance | Dark red amorphous solid |

| Solubility | Water, DMSO |

| Storage Conditions | -20°C, Desiccated |

| Spectroscopic Properties | This compound (Pre-Click) | CalFluor 580 Triazole (Post-Click) |

| Excitation Maximum (λex) | ~591 nm | 591 nm |

| Emission Maximum (λem) | Not Applicable (Non-fluorescent) | 609 nm |

| Quantum Yield (Φ) | Extremely Low | 0.473 |

| Fluorescence Enhancement | - | 189x |

| Spectrally Similar Dyes | - | Alexa Fluor® 594, CF® 594, DyLight® 594, Texas Red |

Note: The molar extinction coefficient for the azide form is not typically reported due to its very low absorbance and non-fluorescent nature prior to the click reaction.

Mandatory Visualization

Caption: The fluorogenic activation of this compound via a copper-catalyzed click reaction.

Caption: Experimental workflow for metabolic labeling and subsequent imaging of biomolecules in cells using this compound.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in cell labeling applications. Optimization of concentrations, incubation times, and other parameters may be necessary for specific cell types and experimental goals.

Protocol 1: Metabolic Labeling of Cellular Glycans with an Alkyne-Modified Sugar

This protocol describes the incorporation of an alkyne-modified monosaccharide, peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), into cellular glycans.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy) and allow them to adhere and enter logarithmic growth.

-

Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to create a stock solution (e.g., 10 mM).

-

Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to achieve a final concentration of 25-50 µM.

-

Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days to allow for the metabolic incorporation of the alkyne-modified sugar into cellular glycans.

Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Alkyne-Modified Cells

This protocol details the "click" reaction between the alkyne-modified biomolecules in the cell and this compound.

Materials:

-

Metabolically labeled cells from Protocol 1

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or a similar water-soluble Cu(I) ligand

-

Sodium Ascorbate

-

PBS or other appropriate buffer

-

(Optional) Fixative (e.g., 4% paraformaldehyde in PBS)

-

(Optional) Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

(Optional) Nuclear counterstain (e.g., DAPI)

Procedure:

-

Cell Preparation:

-

For live-cell imaging, wash the metabolically labeled cells twice with pre-warmed cell culture medium.

-

For fixed-cell imaging, wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. If labeling intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes. Wash the cells again with PBS.

-

-

Prepare the "Click-it" Reaction Cocktail:

-

Note: It is recommended to prepare the sodium ascorbate solution fresh.

-

Prepare stock solutions of this compound (e.g., 1-5 mM in DMSO), CuSO₄ (e.g., 50 mM in water), THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 500 mM in water).

-

In a microcentrifuge tube, combine the reagents in the following order to create the final reaction cocktail. The final concentrations can be optimized, but a starting point is:

-

1-5 µM this compound

-

100-500 µM CuSO₄

-

500-2500 µM THPTA (typically a 5:1 ligand to copper ratio)

-

2.5-5 mM Sodium Ascorbate

-

-

Important: Premix the CuSO₄ and THPTA before adding the sodium ascorbate to the final cocktail.

-

-

Click Reaction:

-

Remove the medium/buffer from the cells and add the "Click-it" reaction cocktail.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Counterstaining:

-

Remove the reaction cocktail and wash the cells two to three times with PBS.

-

If desired, counterstain the nuclei with a suitable dye like DAPI.

-

-

Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with filter sets appropriate for CalFluor 580 (Excitation: ~591 nm, Emission: ~609 nm).

-

Conclusion

This compound provides a powerful and elegant solution for the fluorescent labeling of biomolecules in a variety of research and development settings. Its fluorogenic nature, which leads to a significant increase in fluorescence upon reaction, allows for high-contrast imaging with minimal background interference. The bioorthogonal nature of the click reaction ensures that cellular processes are not perturbed, providing a more accurate representation of the biological system under investigation. By following the detailed protocols and understanding the core principles outlined in this guide, researchers can effectively leverage the capabilities of this compound to advance their studies in cell biology, drug discovery, and beyond.

References

CalFluor 580 Azide: A Technical Guide for Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of CalFluor 580 Azide, a fluorogenic probe designed for the detection of alkyne-tagged biomolecules. Its unique "turn-on" characteristic upon reaction makes it an invaluable tool for no-wash imaging in complex biological systems.

Core Properties of this compound

This compound is a water-soluble, dark red amorphous solid that remains non-fluorescent until it participates in a copper-catalyzed or metal-free click chemistry reaction with an alkyne.[1] This property is crucial for minimizing background fluorescence from unreacted probes, a common issue in biomolecule visualization.[1][2][3]

| Property | Value |

| Excitation Maximum | 591 nm |

| Emission Maximum | 609 nm |

| Molecular Weight | 878.1 g/mol |

| Molecular Formula | C39H55N5O12S2Si |

| Purity | >90% (HPLC) or ≥95% |

| Solubility | Water, DMSO |

| Storage | -20°C, Desiccated |

| Spectrally Similar Dyes | Alexa Fluor® 594, CF® 594, DyLight® 594, Texas Red |

Mechanism of Action: Fluorogenic Activation via Click Chemistry

The central mechanism of this compound is its activation from a non-fluorescent state to a highly fluorescent one. This process is driven by Photoinduced Electron Transfer (PeT) quenching in the azide form. The azide group effectively quenches the fluorescence of the dye. Upon reaction with an alkyne-modified biomolecule (e.g., proteins, glycans, or nucleic acids) through a Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) reaction, the azide is converted into a stable triazole. This conversion eliminates the PeT quenching, leading to a significant increase in fluorescence and "turning on" the signal.

Figure 1. Activation mechanism of this compound via CuAAC click chemistry.

Experimental Protocols

The fluorogenic nature of this compound makes it highly suitable for applications where washing steps are problematic, such as in living cells or whole organisms. Below are detailed methodologies for common applications.

Protocol 1: No-Wash Labeling of Glycoproteins on Live Cell Surfaces

This protocol is adapted from studies on live mammalian cells.

Methodology:

-

Metabolically label cells by incubating them with an alkyne-modified sugar (e.g., Ac4ManNAl) to introduce alkyne groups onto cell-surface glycans.

-

Prepare a fresh "click" reaction cocktail. For a typical reaction, final concentrations are:

-

10 µM this compound

-

50 µM CuSO₄

-

300 µM BTTAA ligand

-

5 mM Sodium Ascorbate (add fresh)

-

-

Add the reaction cocktail directly to the cell culture medium.

-

Incubate for a designated period (e.g., 20-30 minutes) at the appropriate temperature for the cell type.

-

Quench the reaction by adding 1 mM of a copper chelator like Bathocuproine disulfonate (BCS).

-

Image the cells directly without any wash steps. The low background of the unreacted probe allows for clear visualization of the labeled glycoproteins.

Protocol 2: Labeling of Glycoproteins on Fixed Cells

This protocol is suitable for fixed samples where intracellular structures may also be targeted.

Methodology:

-

Metabolically label cells with an alkyne-modified substrate as described above.

-

Fix the cells using a standard protocol (e.g., 3% paraformaldehyde).

-

Permeabilize the cells if intracellular targets are desired (e.g., with Triton X-100 or saponin).

-

Prepare a fresh "click" reaction cocktail. For fixed cells, component concentrations can be higher:

-

10 µM this compound

-

1 mM CuSO₄

-

100 µM TBTA ligand

-

2 mM Sodium Ascorbate (add fresh)

-

0.1 mg/mL BSA (to prevent ligand precipitation)

-

-

Add the cocktail to the fixed cells and incubate for 30-60 minutes.

-

While no-wash imaging is possible, one or more washes with PBS can be performed to remove residual catalyst components.

-

Mount the sample and proceed with imaging.

Protocol 3: No-Wash Labeling in Developing Zebrafish

This protocol demonstrates the utility of this compound in a whole-organism context.

Methodology:

-

Introduce alkyne-modified biomolecules into the zebrafish embryo. For example, inject approximately 50 pmol of an alkyne-modified sialic acid precursor (e.g., SiaNAl) at the one- to four-cell stage.

-

Allow the embryos to develop to the desired stage (e.g., 24-36 hours post-fertilization, hpf).

-

Prepare a labeling solution containing:

-

1 µM this compound

-

Copper catalyst system (e.g., 50 µM CuSO₄, 300 µM BTTAA, 10 mM sodium ascorbate)

-

-

Transfer the embryos into the labeling solution.

-

Image the developing zebrafish directly in the labeling solution. Alkynedependent fluorescence can often be observed within 5 minutes and may saturate by 20 minutes.

Figure 2. General experimental workflow for biomolecule labeling with this compound.

Applications and Advantages

This compound is a powerful tool for a variety of applications due to its fluorogenic properties. It has been successfully used for the sensitive visualization of metabolically labeled glycans, DNA, RNA, and proteins. Its key advantage is enabling biomolecule detection under no-wash conditions, which is particularly beneficial for imaging in the intracellular environment, tissues of living organisms, and in vivo studies where reagent removal is difficult or impossible. This simplifies experimental workflows and improves the signal-to-noise ratio by minimizing background from unbound probes.

References

A Technical Guide to No-Wash Fluorescent Labeling: Principles and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

No-wash fluorescent labeling represents a significant advancement in biological imaging and analysis, offering a streamlined and efficient method for visualizing cellular components and processes in real-time.[1] Traditional fluorescence microscopy often requires multiple wash steps to remove unbound fluorescent probes, a process that is not only time-consuming but can also introduce variability and potentially harm live cells.[2] No-wash techniques circumvent these issues by employing fluorogenic probes that exhibit a significant increase in fluorescence intensity only upon binding to their specific target.[3] This inherent "turn-on" mechanism results in a high signal-to-noise ratio without the need for wash steps, making it an ideal approach for high-throughput screening, kinetic studies, and delicate live-cell imaging.[2][4]

This in-depth technical guide explores the core principles of no-wash fluorescent labeling, provides detailed experimental protocols for key techniques, and presents quantitative data to facilitate the selection of appropriate labeling strategies.

Core Principles of No-Wash Fluorescent Labeling

The fundamental principle behind no-wash fluorescent labeling lies in the use of probes that are intrinsically dim or non-fluorescent in their unbound state but become brightly fluorescent upon interaction with their target molecule. This "fluorogenic" response can be achieved through several mechanisms:

-

Self-Labeling Enzyme Tags: These systems utilize a genetically encoded protein tag (e.g., HaloTag®, SNAP-tag®, CLIP-tag®) that is fused to the protein of interest. A synthetic ligand, covalently attached to a fluorophore, specifically and irreversibly binds to the tag. In some no-wash systems, the unbound ligand is non-fluorescent and only becomes fluorescent after reacting with the tag.

-

Environmentally Sensitive Dyes: These fluorophores exhibit fluorescence properties that are highly dependent on their local environment. In an aqueous solution, they are typically quenched and have low fluorescence. Upon binding to a target, such as a protein's hydrophobic pocket or a specific cellular structure, their fluorescence is dramatically enhanced.

-

Quencher-Based Probes: These probes consist of a fluorophore and a quencher molecule held in close proximity. Upon binding to the target, a conformational change or enzymatic cleavage separates the fluorophore and quencher, leading to a "turn-on" of the fluorescent signal.

The primary advantage of these approaches is the significant reduction in background fluorescence from unbound probes, which simplifies experimental workflows and is particularly beneficial for automated high-throughput screening.

Key Technologies in No-Wash Fluorescent Labeling

Several key technologies have emerged as leaders in the field of no-wash fluorescent labeling. The selection of a particular technology depends on the specific application, the nature of the target molecule, and the desired experimental outcome.

Self-Labeling Enzyme Tags: HaloTag®, SNAP-tag®, and CLIP-tag®

HaloTag®, SNAP-tag®, and CLIP-tag® are the most widely used self-labeling enzyme tags. They offer high specificity and the flexibility to label proteins with a wide variety of synthetic fluorophores. While traditional protocols for these tags often include wash steps, the development of fluorogenic ligands has enabled true no-wash applications.

dot

Caption: Overview of common self-labeling enzyme tag systems.

Quantitative Comparison of Self-Labeling Tags

The choice between HaloTag®, SNAP-tag®, and CLIP-tag® often depends on factors such as labeling speed, fluorophore choice, and the specific experimental context. The following table summarizes key quantitative parameters for these systems.

| Parameter | HaloTag® | SNAP-tag® | CLIP-tag® | Reference(s) |

| Protein Size (amino acids) | 295 | 182 | 182 | |

| Typical Ligand Concentration | 0.1 - 5 µM | 1 - 5 µM | 1 - 5 µM | |

| Labeling Rate Constant (k_app) with TMR Ligand (M⁻¹s⁻¹) | ~1.4 x 10⁵ | ~1.3 x 10³ | N/A | |

| Labeling Rate Constant (k_app) with SiR Ligand (M⁻¹s⁻¹) | ~2.8 x 10⁵ | ~1.9 x 10³ | N/A |

Note: Labeling rate constants can vary significantly depending on the specific fluorophore and linker used. The data presented here are for representative ligands to illustrate the general differences in reaction kinetics.

Experimental Protocols

General Workflow for No-Wash Live-Cell Imaging

The following protocol outlines a general workflow for labeling and imaging live cells using a no-wash fluorescent probe. Specific details may vary depending on the chosen labeling technology and cell type.

dot

Caption: Generalized workflow for a no-wash live-cell imaging experiment.

Materials:

-

Mammalian cells of interest

-

Appropriate cell culture medium and supplements

-

Plasmid DNA encoding the protein of interest fused to a self-labeling tag (e.g., HaloTag®, SNAP-tag®)

-

Transfection reagent

-

No-wash fluorogenic probe (e.g., Janelia Fluor® dyes for HaloTag®, SNAP-Cell® fluorogenic substrates)

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Fluorescence microscope equipped with appropriate filters and an environmental chamber

Protocol:

-

Cell Seeding: Seed cells in a suitable imaging vessel (e.g., glass-bottom dish or multi-well plate) at a density that will result in 50-70% confluency at the time of imaging.

-

Transfection (for self-labeling tags): Twenty-four hours after seeding, transfect the cells with the plasmid DNA encoding the tagged protein of interest according to the manufacturer's protocol for the chosen transfection reagent.

-

Cell Culture: Culture the cells for an additional 24-48 hours to allow for protein expression.

-

Probe Preparation: Prepare the no-wash fluorogenic probe solution in live-cell imaging medium at the desired final concentration (typically in the nanomolar to low micromolar range). Protect the solution from light.

-

Labeling: Remove the culture medium from the cells and add the probe-containing imaging medium.

-

Incubation: Incubate the cells with the probe for the recommended time and temperature. Incubation times can range from 15 minutes to several hours, depending on the probe and cell type.

-

Imaging: Directly image the cells on the fluorescence microscope without any wash steps. Use appropriate excitation and emission filters for the chosen fluorophore. Maintain physiological conditions (37°C, 5% CO₂) during imaging.

-

Data Analysis: Analyze the acquired images to quantify fluorescence intensity, protein localization, or other relevant parameters.

Detailed Protocol: No-Wash Labeling of EGFR with a Fluorogenic SNAP-tag® Probe

This protocol provides a more specific example for labeling the Epidermal Growth Factor Receptor (EGFR) using a fluorogenic SNAP-tag® substrate.

Materials:

-

HEK293 cells stably expressing SNAP-tag®-EGFR

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

SNAP-Cell® Fluorogenic Probe (e.g., SNAP-Cell® SiR-647)

-

Live-cell imaging solution (e.g., FluoroBrite™ DMEM)

-

35 mm glass-bottom imaging dishes

Protocol:

-

Cell Culture: Culture the SNAP-tag®-EGFR expressing HEK293 cells in a T-75 flask until they reach 80-90% confluency.

-

Seeding for Imaging: Seed the cells into 35 mm glass-bottom dishes at a density of 2 x 10⁵ cells per dish and allow them to adhere overnight.

-

Probe Preparation: Prepare a 1 µM working solution of the SNAP-Cell® fluorogenic probe in pre-warmed live-cell imaging solution.

-

Labeling: Aspirate the culture medium from the cells and gently add 2 mL of the probe solution to each dish.

-

Incubation: Incubate the cells for 30 minutes at 37°C in a 5% CO₂ incubator.

-

Imaging: Mount the dish on the microscope stage within the environmental chamber. Image the cells using a 640 nm laser for excitation and a 655-755 nm emission filter.

Applications in Signaling Pathway Analysis

No-wash fluorescent labeling is a powerful tool for studying dynamic cellular signaling pathways. The ability to image protein localization and interactions in real-time provides valuable insights into the mechanisms of signal transduction.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and differentiation. No-wash labeling can be used to visualize EGFR dimerization, internalization, and downstream signaling events upon ligand binding.

dot

Caption: Simplified EGFR signaling pathway highlighting points for no-wash imaging.

GPCR Signaling Pathway

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in a wide range of physiological processes. Fluorogenic ligands for specific GPCRs allow for the real-time monitoring of ligand-receptor interactions and receptor trafficking.

dot

Caption: A representative Gs-coupled GPCR signaling pathway.

Btk Signaling Pathway

Bruton's tyrosine kinase (Btk) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development and activation. Fluorogenic probes targeting Btk can be used to study its activation and localization in live cells.

dot

Caption: Simplified B-cell receptor signaling pathway involving Btk.

Conclusion

No-wash fluorescent labeling has emerged as an indispensable tool for modern cell biology and drug discovery. The development of sophisticated fluorogenic probes and self-labeling tag systems has enabled researchers to visualize and quantify cellular processes with unprecedented ease and precision. By eliminating the need for cumbersome wash steps, these techniques not only save time and resources but also minimize cellular perturbations, making them ideal for studying the intricate dynamics of living systems. As the field continues to evolve, we can expect the development of even brighter, more photostable, and more specific no-wash probes, further expanding the frontiers of biological imaging.

References

CalFluor 580 Azide: An In-depth Technical Guide to Visualizing Metabolically Labeled Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CalFluor 580 Azide, a fluorogenic probe designed for the visualization of metabolically labeled cells. We will delve into its core properties, provide detailed experimental protocols for its application, and present its performance data in a clear, comparative format. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in their studies of cellular metabolism, drug delivery, and other biological processes.

Introduction: Overcoming the Challenges of "Click" Chemistry Imaging

The visualization of metabolically incorporated chemical reporters, such as azides, through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" has revolutionized our ability to study biological processes in living systems. However, a significant drawback of traditional fluorescent azide probes is the high background signal generated by unreacted probes.[1][2] This necessitates extensive washing steps, which can be problematic for live-cell imaging and in vivo studies, and can still result in a poor signal-to-noise ratio.[1][2]

To address this limitation, the Bertozzi group developed a series of fluorogenic azide probes, termed CalFluors.[1] this compound is a key member of this family. It is a non-fluorescent molecule that becomes intensely fluorescent only upon reaction with an alkyne-modified biomolecule. This "turn-on" mechanism dramatically reduces background fluorescence, enabling sensitive detection of metabolically labeled molecules under no-wash conditions. This makes this compound an invaluable tool for imaging a wide range of biomolecules, including glycans, proteins, DNA, and RNA, in cells and living organisms.

Data Presentation: Properties of this compound

The following tables summarize the key quantitative and qualitative properties of this compound and its fluorescent triazole product formed after click chemistry.

| Property | This compound (Pre-Click) | CalFluor 580 Triazole (Post-Click) | Reference |

| Excitation Maximum (λex) | N/A (Non-fluorescent) | 591 nm | |

| Emission Maximum (λem) | N/A (Non-fluorescent) | 609 nm | |

| Quantum Yield (Φ) | Very low | 0.473 | |

| Fluorescence Enhancement | N/A | ~189-fold | |

| Molecular Weight | 878.1 g/mol | - | |

| Solubility | Water, DMSO | - |

| Performance Characteristic | This compound | Conventional Fluorescent Azides (e.g., Alexa Fluor 594 Azide) | Reference |

| Signal-to-Noise Ratio | High (due to fluorogenic nature) | Lower (high background from unbound probe) | |

| Requirement for Wash Steps | Not required for most applications | Required | |

| Photostability | Generally good, characteristic of fluorescein-based dyes. | Alexa Fluor dyes are known for their high photostability. | |

| pH Sensitivity | May exhibit some pH sensitivity, typical of fluorescein derivatives. | Alexa Fluor 594 is pH-insensitive over a wide range. |

Experimental Protocols

This section provides detailed methodologies for the metabolic labeling of cells with an azido sugar and subsequent visualization using this compound via copper-catalyzed click chemistry (CuAAC).

Metabolic Labeling of Cell-Surface Glycans with Ac4ManNAz

This protocol describes the incorporation of N-azidoacetylmannosamine (Ac4ManNAz) into cell-surface sialic acids.

Materials:

-

Cells of interest (e.g., HeLa, HEK293T)

-

Complete cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells onto a suitable culture vessel (e.g., glass-bottom dishes for microscopy) at a density that allows for logarithmic growth during the labeling period.

-

Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to a final concentration of 10 mM. Store the stock solution at -20°C.

-

Metabolic Labeling: Add the Ac4ManNAz stock solution to the complete cell culture medium to achieve a final concentration of 25-50 µM.

-

Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1-3 days. The optimal incubation time should be determined empirically for each cell line and experimental goal.

-

Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for the click chemistry reaction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Cell Visualization

This protocol describes the "click" reaction between the azide-labeled cells and an alkyne-modified CalFluor 580.

Materials:

-

Azide-labeled cells (from section 3.1)

-

This compound

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate

-

PBS

Procedure:

-

Prepare Stock Solutions:

-

This compound: Prepare a 1-2 mM stock solution in DMSO.

-

CuSO4: Prepare a 50 mM stock solution in water.

-

THPTA: Prepare a 50 mM stock solution in water.

-

Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use.

-

-

Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add the components in the following order:

-

885 µL of PBS

-

10 µL of 1 mM this compound (final concentration: 10 µM)

-

2 µL of 50 mM CuSO4 (final concentration: 100 µM)

-

8 µL of 50 mM THPTA (final concentration: 400 µM)

-

100 µL of 100 mM sodium ascorbate (final concentration: 10 mM)

-

Vortex briefly to mix.

-

-

Click Reaction:

-

Remove the PBS from the washed, azide-labeled cells.

-

Add the freshly prepared click reaction cocktail to the cells.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

(Optional, for reduced background) Wash the cells two to three times with PBS.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for the Cy3/TRITC channel (Excitation: ~590 nm, Emission: ~610 nm).

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in using this compound for visualizing metabolically labeled cells.

Conclusion

This compound represents a significant advancement in the field of bioorthogonal chemistry and cellular imaging. Its fluorogenic nature effectively addresses the persistent issue of background fluorescence associated with traditional "click" chemistry probes. This allows for high-contrast, no-wash imaging of metabolically labeled biomolecules in a variety of biological contexts. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this compound, empowering researchers to gain deeper insights into the dynamic processes of the cell.

References

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging with CalFluor™ 580 Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CalFluor™ 580 Azide is a fluorogenic probe that has emerged as a powerful tool for the visualization of a wide array of biomolecules—including glycans, proteins, DNA, and RNA—in living cells.[1][2][3][4] Its utility in live-cell imaging stems from its "fluorogenic" nature; the probe is virtually non-fluorescent until it undergoes a bioorthogonal "click chemistry" reaction with an alkyne-modified target molecule.[1] This mechanism of action provides a significant advantage by minimizing background fluorescence from unreacted probes, thereby enabling no-wash imaging protocols that are ideal for sensitive biological systems.

The core principle of this technique involves a two-step process. First, cells are metabolically labeled with a precursor molecule containing an alkyne functional group. This alkyne-modified precursor is incorporated into newly synthesized biomolecules through the cell's natural metabolic pathways. Subsequently, the cells are treated with CalFluor™ 580 Azide, which selectively reacts with the alkyne-tagged biomolecules via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC). This reaction results in a stable triazole linkage and a dramatic increase in fluorescence, allowing for the specific visualization of the targeted biomolecules.

Quantitative Data

The photophysical properties of CalFluor™ 580 Azide make it a robust fluorophore for live-cell imaging applications. A summary of its key quantitative characteristics is presented in the table below.

| Property | Value |

| Excitation Maximum (λex) | 591 nm |

| Emission Maximum (λem) | 609 nm |

| Quantum Yield (Φ) of Triazole Product | 0.473 |

| Fluorescence Enhancement | >100-fold upon click reaction |

| Molecular Weight | 878.1 g/mol |

| Solubility | Water, DMSO |

Experimental Protocols

This section provides a detailed protocol for the fluorescent labeling of newly synthesized proteins in live mammalian cells using CalFluor™ 580 Azide. This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Protocol: Labeling and Imaging of Newly Synthesized Proteins

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Methionine-free cell culture medium

-

L-azidohomoalanine (AHA)

-

CalFluor™ 580 Azide

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS)

-

Live-cell imaging buffer

-

Fluorescence microscope with appropriate filter sets

Procedure:

1. Metabolic Labeling with AHA:

a. Seed mammalian cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

b. Gently aspirate the complete culture medium and wash the cells once with pre-warmed PBS.

c. Replace the medium with methionine-free medium and incubate the cells for 1 hour to deplete the intracellular methionine pool.

d. Prepare a stock solution of AHA in sterile water or PBS. Add AHA to the methionine-free medium to a final concentration of 25-50 µM.

e. Incubate the cells with the AHA-containing medium for 4-8 hours at 37°C in a CO₂ incubator. This allows for the incorporation of AHA into newly synthesized proteins.

2. Preparation of Reagents:

a. CalFluor™ 580 Azide Stock Solution: Prepare a 1-10 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light.

b. CuSO₄ Stock Solution: Prepare a 50 mM stock solution in deionized water.

c. THPTA Stock Solution: Prepare a 50 mM stock solution in deionized water.

d. Sodium Ascorbate Stock Solution: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh for each experiment.

3. Click Reaction for Live-Cell Labeling:

a. After the metabolic labeling period, aspirate the AHA-containing medium and wash the cells twice with pre-warmed PBS.

b. Prepare the click reaction cocktail in live-cell imaging buffer immediately before use. For a final volume of 1 mL, add the components in the following order:

- CalFluor™ 580 Azide (final concentration: 1-10 µM)

- THPTA (final concentration: 250 µM)

- CuSO₄ (final concentration: 50 µM)

- Sodium Ascorbate (final concentration: 2.5 mM)

c. Gently mix the cocktail and add it to the cells.

d. Incubate the cells for 10-30 minutes at 37°C, protected from light.

4. Imaging:

a. Aspirate the click reaction cocktail and wash the cells three times with live-cell imaging buffer to remove any residual reagents.

b. Add fresh live-cell imaging buffer to the cells.

c. Image the cells using a fluorescence microscope equipped with a filter set appropriate for CalFluor™ 580 (e.g., excitation ~590 nm, emission ~610 nm).

Diagrams

References

Application Notes and Protocols: In Situ Glycan Labeling with CalFluor 580 Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of glycans and their roles in cellular processes is critical for advancing our understanding of biology and disease. Metabolic glycoengineering, coupled with bioorthogonal chemistry, provides a powerful tool for labeling and visualizing glycans in their native environment. CalFluor 580 Azide is a fluorogenic probe that is ideal for this purpose. It is a "smart" dye that exhibits a significant increase in fluorescence upon reaction with an alkyne, enabling no-wash imaging with a high signal-to-noise ratio.[1][2] This application note provides detailed protocols for the in situ labeling of glycans using this compound.

This compound is a water-soluble, fluorogenic probe that is activated by either copper-catalyzed (CuAAC) or metal-free strain-promoted (SPAAC) click chemistry.[2][3][4] Upon reaction with an alkyne, its fluorescence intensity increases dramatically, making it an excellent tool for visualizing metabolically labeled glycans, proteins, DNA, and RNA in cells, developing organisms like zebrafish, and mouse brain tissue slices.

Principle of the Method

The in situ labeling of glycans using this compound is a two-step process:

-

Metabolic Labeling: Cells are cultured with a peracetylated monosaccharide analog containing an alkyne group, such as peracetylated N-pentynoylmannosamine (Ac4ManNAl). The cells' metabolic machinery processes this unnatural sugar and incorporates it into the glycan chains of newly synthesized glycoproteins. This results in the presentation of alkyne groups on the cell surface glycans.

-

Bioorthogonal Ligation (Click Chemistry): The alkyne-modified glycans are then covalently labeled with this compound through a highly specific and efficient click chemistry reaction. This can be achieved through either the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for fixed cells or the strain-promoted azide-alkyne cycloaddition (SPAAC) for live-cell imaging. The reaction forms a stable triazole linkage, and the fluorescence of CalFluor 580 is significantly enhanced.

Data Presentation

Table 1: Spectral and Fluorogenic Properties of this compound

| Property | Value | Reference |

| Excitation Maximum (after reaction) | 591 nm | |

| Emission Maximum (after reaction) | 609 nm | |

| Quantum Yield (of triazole product) | 0.473 | |

| Fluorescence Enhancement (upon click reaction) | 189-fold | |

| Spectrally Similar Dyes | Alexa Fluor® 594, CF® 594, DyLight® 594, Texas Red |

Table 2: Recommended Reagent Concentrations for In Situ Glycan Labeling

| Reagent | Concentration Range | Notes |

| Peracetylated Alkyne-Modified Sugar (e.g., Ac4ManNAl) | 25-50 µM | Higher concentrations may lead to cytotoxicity. Optimize for your cell line. |

| This compound | 1-10 µM | Start with a lower concentration and optimize for best signal-to-noise ratio. |

| For CuAAC (Fixed Cells) | ||

| Copper(II) Sulfate (CuSO4) | 50-100 µM | |

| Copper-chelating ligand (e.g., BTTAA) | 250-500 µM | Recommended to protect cells from copper toxicity. |

| Sodium Ascorbate | 2.5-5 mM | Prepare fresh. |

| For SPAAC (Live Cells) | ||

| Alkyne-reactive probe (e.g., DBCO-functionalized) | 10-50 µM | Not required when using this compound with metabolically incorporated alkynes. |

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular Glycans with an Alkyne Reporter

This protocol describes the metabolic incorporation of an alkyne-modified sugar into cellular glycans.

Materials:

-

Adherent mammalian cells (e.g., HeLa, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Peracetylated N-pentynoylmannosamine (Ac4ManNAl)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate cells on a suitable culture vessel (e.g., coverslips in a 24-well plate) at a density that will result in 70-80% confluency at the time of labeling. Allow cells to adhere overnight.

-

Preparation of Alkyne-Sugar Medium: Prepare a stock solution of Ac4ManNAl in DMSO (e.g., 10 mM). Dilute the stock solution in pre-warmed complete cell culture medium to a final concentration of 25-50 µM.

-

Metabolic Labeling: Remove the existing medium from the cells and replace it with the Ac4ManNAl-containing medium.

-

Incubation: Incubate the cells for 1-3 days under standard culture conditions (37°C, 5% CO2) to allow for the metabolic incorporation of the alkyne-modified sugar into cellular glycans.

Protocol 2: In Situ Labeling of Alkyne-Modified Glycans with this compound via CuAAC (Fixed Cells)

This protocol is suitable for fixed-cell imaging.

Materials:

-

Cells with metabolically incorporated alkyne groups (from Protocol 1)

-

This compound

-

Copper(II) Sulfate (CuSO4)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

-

Sodium Ascorbate

-

4% Paraformaldehyde (PFA) in PBS

-

PBS

-

Fluorescence microscope

Procedure:

-

Fixation: Wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization (Optional): If labeling intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.

-

Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add the following in order:

-

885 µL of PBS

-

10 µL of a 10 mM this compound stock solution in DMSO (final concentration: 10 µM)

-

5 µL of a 10 mM CuSO4 stock solution in water (final concentration: 50 µM)

-

50 µL of a 10 mM TBTA stock solution in DMSO (final concentration: 500 µM)

-

50 µL of a 100 mM sodium ascorbate stock solution in water (prepare fresh) (final concentration: 5 mM)

-

-

Labeling Reaction: Add the click reaction cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Imaging: Mount the coverslips with an appropriate mounting medium and image the cells using a fluorescence microscope with filter sets appropriate for CalFluor 580 (Excitation/Emission: ~591/609 nm).

Protocol 3: In Situ Labeling of Alkyne-Modified Glycans with this compound via SPAAC (Live Cells)

This protocol is suitable for live-cell imaging and avoids the use of a copper catalyst. For this protocol, the azide and alkyne functionalities are reversed. The cells are metabolically labeled with an azide-modified sugar (e.g., Ac4ManNAz), and a cyclooctyne-functionalized CalFluor 580 is used. However, as the user requested a protocol for this compound, the following protocol assumes the use of a commercially available strained-alkyne (e.g., DBCO) modified sugar for metabolic labeling.

Materials:

-

Cells metabolically labeled with a strained alkyne-modified sugar (e.g., a DBCO-modified sugar)

-

This compound

-

Live-cell imaging medium (e.g., FluoroBrite DMEM)

-

Fluorescence microscope with a live-cell imaging chamber

Procedure:

-

Metabolic Labeling: Follow a similar procedure as in Protocol 1, but using a strained alkyne-modified sugar analog.

-

Washing: After the metabolic labeling period, gently wash the cells twice with pre-warmed live-cell imaging medium.

-

Labeling Solution Preparation: Prepare a solution of this compound in pre-warmed live-cell imaging medium at a final concentration of 1-5 µM.

-

Labeling Reaction: Add the this compound solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound probe.

-

Imaging: Immediately image the live cells using a fluorescence microscope equipped with a live-cell imaging chamber and appropriate filter sets for CalFluor 580.

Mandatory Visualizations

Caption: Experimental workflow for in situ glycan labeling.

References

Application Notes and Protocols for CalFluor 580 Azide Staining in Fixed Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

CalFluor 580 Azide is a fluorogenic dye that offers a streamlined and efficient method for labeling and visualizing alkyne-modified biomolecules within fixed cells. This dye operates on the principle of copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as "click chemistry." A key advantage of this compound is its fluorogenic nature; it is virtually non-fluorescent until it reacts with a terminal alkyne, forming a highly fluorescent and stable triazole.[1][2] This property significantly reduces background fluorescence, enabling a "no-wash" staining protocol that simplifies workflows and minimizes sample manipulation.[1][3][4] These characteristics make this compound an invaluable tool for the sensitive detection of metabolically labeled glycans, DNA, RNA, and proteins in various cell types.

Quantitative Data Summary